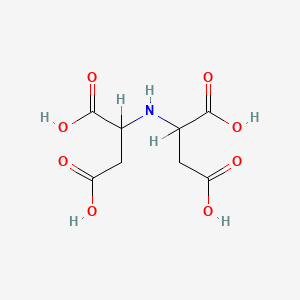

2,2'-azanediyldisuccinic acid

Overview

Description

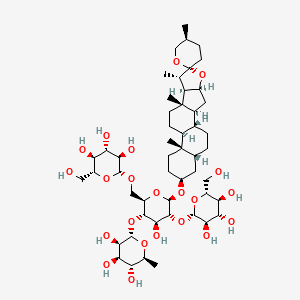

2,2'-azanediyldisuccinic acid is a biodegradable chelating agent known for its ability to form stable complexes with metal ions. It is often used as an environmentally friendly alternative to traditional chelating agents like ethylenediaminetetraacetic acid (EDTA) due to its lower toxicity and higher biodegradability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2'-azanediyldisuccinic acid can be synthesized by reacting maleic anhydride with ammonia and sodium hydroxide. The reaction involves the formation of a concentrated disodium maleate solution, to which ammonia is added at temperatures ranging from 90 to 145°C. Excess water and ammonia are then distilled off to obtain an aqueous solution containing about 34% tetrasodium iminodisuccinate .

Industrial Production Methods: In industrial settings, the synthesis of imidodisuccinic acid involves similar steps but on a larger scale. The process may include spray-drying to obtain a solid mixture consisting of tetrasodium iminodisuccinate salts and other by-products. The by-products do not affect the complexing capacity or biodegradability of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2'-azanediyldisuccinic acid primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Chelation: Typically involves metal ions like calcium, magnesium, and iron.

Oxidation/Reduction: Conditions may vary depending on the specific application and desired outcome.

Major Products: The primary products of these reactions are metal-imidodisuccinate complexes, which are used in various applications, including agriculture and industrial cleaning .

Scientific Research Applications

2,2'-azanediyldisuccinic acid has a wide range of applications in scientific research:

Chemistry: Used as a chelating agent to stabilize metal ions in various chemical reactions.

Mechanism of Action

2,2'-azanediyldisuccinic acid exerts its effects primarily through chelation, where it binds to metal ions, forming stable complexes. This process helps in the regulation of metal ion availability and reduces metal-mediated oxidative stress. The molecular targets include various metal ions, and the pathways involved are related to metal ion transport and homeostasis .

Comparison with Similar Compounds

- Ethylenediaminetetraacetic acid (EDTA)

- Nitrilotriacetic acid (NTA)

- Diethylenetriaminepentaacetic acid (DTPA)

Comparison: 2,2'-azanediyldisuccinic acid is unique due to its higher biodegradability and lower environmental toxicity compared to EDTA and NTA. While EDTA and DTPA are strong chelating agents, they are not fully biodegradable and have environmental drawbacks. This compound offers a more sustainable and eco-friendly alternative .

Properties

CAS No. |

7408-20-0 |

|---|---|

Molecular Formula |

C8H11NO8 |

Molecular Weight |

249.17 g/mol |

IUPAC Name |

2-(1,2-dicarboxyethylamino)butanedioic acid |

InChI |

InChI=1S/C8H11NO8/c10-5(11)1-3(7(14)15)9-4(8(16)17)2-6(12)13/h3-4,9H,1-2H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17) |

InChI Key |

PQHYOGIRXOKOEJ-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)O)NC(CC(=O)O)C(=O)O)C(=O)O |

Canonical SMILES |

C(C(C(=O)O)NC(CC(=O)O)C(=O)O)C(=O)O |

Key on ui other cas no. |

131669-35-7 |

Synonyms |

IDS cpd iminodisuccinate iminodisuccinic acid |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride](/img/structure/B1207607.png)

![1-(7-Amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentitol](/img/structure/B1207621.png)